molecular formula C11H19NO4 B3048321 2-(trans-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid CAS No. 1638772-19-6

2-(trans-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Cat. No. B3048321
CAS RN: 1638772-19-6
M. Wt: 229.27
InChI Key: FITPVQKCXOGZGO-UHFFFAOYSA-N
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Description

2-(trans-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a chemical compound with the molecular formula C11H19NO4 . It is also known by its CAS number 1434142-05-8 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutyl ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety . The molecular weight is 229.27 g/mol .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.15±0.1 g/cm3 and a predicted boiling point of 386.9±11.0 °C . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Stereochemistry

A significant advancement in the synthesis of unnatural amino acids has been made through the development of methodologies to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This process has streamlined the previously complex procedures, allowing for the selective synthesis of cis or trans acids. The achievement of optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase, complemented by ab initio calculations, has provided insights into the cis selectivity observed in the initial synthesis steps (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Conformational Studies

Research into the preferred conformation of the tert-butoxycarbonyl-amino group in peptides has revealed insightful structural parameters. These studies, grounded in X-ray crystallographic data, highlight the geometric differences in the urethane group compared to peptide bonds, particularly in bond angles around the trigonal carbon. The findings illustrate a unique distribution of cis and trans conformations in crystals, deviating from the peptide bond's preference for the trans form. This research provides a foundation for understanding the conformational dynamics and preferences of tert-butoxycarbonyl derivatives in peptide chemistry (Benedetti, Pedone, Toniolo, Némethy, Pottle, & Scheraga, 2009).

Chemical Transformations and Applications

The tert-butoxycarbonyl group's role in chemical transformations and applications has been elucidated through various studies. For example, the synthesis and polymerization of novel amino acid-derived acetylene monomers have led to the production of polymers with significant specific rotations and circular dichroism signals, indicating helical conformations. This research extends the understanding of amino acid-based polyacetylenes, opening new avenues for material science and biologically active compound development (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-4-7(5-8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITPVQKCXOGZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150368, DTXSID301155005, DTXSID001182548
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trans-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

CAS RN

1638772-19-6, 1434142-05-8, 1434141-68-0
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638772-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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